molecular formula C16H15NO5 B2902493 2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid CAS No. 462069-97-2

2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid

Cat. No.: B2902493
CAS No.: 462069-97-2
M. Wt: 301.298
InChI Key: YOXJRLFJWYEJRL-UHFFFAOYSA-N
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Description

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid is an organic compound with the molecular formula C16H15NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoyl group, and a phenoxyacetic acid moiety.

Safety and Hazards

The compound is classified as having acute toxicity, oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed . In case of inhalation or skin contact, it is advised to move the person into fresh air, give artificial respiration if not breathing, and wash off with soap and plenty of water in case of skin contact .

Future Directions

The unique properties of this compound make it a promising candidate for various applications, paving the way for exciting discoveries. From a biological and industrial point of view, this compound provides an opportunity for chemists to design new derivatives that could enhance the quality of life .

Mechanism of Action

Target of Action

The primary target of AURORA 16632 is Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .

Mode of Action

AURORA 16632, as an inhibitor of AURKA, interacts with the kinase to disrupt its normal function . AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . The inhibition of AURKA by AURORA 16632 can therefore disrupt these processes, leading to a halt in cell division and potential cell death .

Biochemical Pathways

The inhibition of AURKA affects several biochemical pathways. Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . By inhibiting AURKA, AURORA 16632 can disrupt these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound is orally administered, and its absorption is fast . The terminal half-life is approximately 19 hours , suggesting that the compound remains in the body for a significant period of time. This allows for sustained inhibition of AURKA.

Result of Action

The result of AURORA 16632’s action is the disruption of cell division in cancer cells. This is due to the inhibition of AURKA, which plays a crucial role in mitosis . By disrupting this process, AURORA 16632 can lead to cell death and potentially shrink tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid typically involves the reaction of 2-methoxyphenyl isocyanate with 4-hydroxyphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methoxyphenyl)carbamoyl]phenoxyacetic acid
  • 2-[(4-methoxyphenyl)carbamoyl]methanesulfinylacetic acid

Uniqueness

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-14-5-3-2-4-13(14)17-16(20)11-6-8-12(9-7-11)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXJRLFJWYEJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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